Andrograpanin

Catalog No.
S642525
CAS No.
82209-74-3
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Andrograpanin

CAS Number

82209-74-3

Product Name

Andrograpanin

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1

InChI Key

WKKBRRFSRMDTJB-JYBIWHBTSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO

Synonyms

andrograpanin

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO

Source and Chemical Properties:

Andrograpanin is a naturally occurring labdane diterpenoid lactone isolated from the plant Andrographis paniculata, also known as the green chiretta. It is one of the major bioactive compounds found in the plant and exhibits various pharmacological properties [].

Anti-inflammatory Effects:

Research suggests that Andrograpanin possesses significant anti-inflammatory properties. Studies have shown it to be effective in reducing inflammation in various models, including lipopolysaccharide-induced macrophages []. The mechanism by which Andrograpanin exerts its anti-inflammatory effects is believed to involve down-regulating the p38 MAPKs signaling pathways [].

Immunomodulatory Effects:

Andrograpanin has also been shown to have immunomodulatory effects. Studies have reported that it can enhance the migration of immune cells, known as chemotaxis, by stimulating the production of the chemokine SDF-1α []. This suggests potential immunomodulatory properties that could be further explored.

Other Potential Applications:

While most research focuses on its anti-inflammatory and immunomodulatory effects, preliminary studies suggest that Andrograpanin may possess other potential applications. For example, some studies have investigated its potential anti-cancer and antiviral properties, but further research is needed to confirm these findings [, ].

Andrograpanin is a bioactive compound primarily isolated from the plant Andrographis paniculata, which is renowned for its medicinal properties, particularly in traditional herbal medicine. This compound belongs to the class of diterpenoids and is characterized by its unique chemical structure, contributing to its various biological activities. Andrograpanin has been noted for its anti-inflammatory and anti-infective properties, making it a subject of interest in pharmacological research .

Research suggests that andrograpanin exhibits anti-inflammatory and anti-infectious properties [, ]. Studies have shown that it might work through mechanisms like:

  • Modulating the chemokine pathway: Chemokines are signaling molecules involved in immune cell migration. Andrograpanin may enhance the action of specific chemokines, influencing immune response [].
  • Downregulating inflammatory pathways: In laboratory studies, andrograpanin has been shown to suppress the activity of specific enzymes involved in inflammation [].
Involving andrograpanin primarily focus on its interactions within biological systems. It has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines by down-regulating inducible nitric oxide synthase gene expression in macrophages . Additionally, andrograpanin can modulate various signaling pathways, including the p38 mitogen-activated protein kinase pathway, thereby influencing cellular responses to inflammation .

Andrograpanin exhibits significant biological activity, which includes:

  • Anti-inflammatory Effects: It reduces the production of inflammatory mediators in lipopolysaccharide-induced macrophage cells by down-regulating relevant signaling pathways .
  • Immunomodulatory Properties: Andrograpanin enhances chemokine-induced chemotaxis in immune cells, suggesting a role in immune response modulation .
  • Antiviral Activity: Preliminary studies indicate potential antiviral effects against certain pathogens, although further research is needed to elucidate these mechanisms .

The synthesis of andrograpanin can be achieved through extraction from Andrographis paniculata or via chemical synthesis methods. The extraction typically involves using solvents such as ethanol or methanol to isolate the compound from plant material. Various purification techniques, including high-performance liquid chromatography, are employed to obtain a pure form of andrograpanin from the extract .

Chemical synthesis pathways may involve modifications of related compounds or analogs derived from Andrographis paniculata, although specific synthetic routes for andrograpanin itself are less documented compared to its more prevalent analogs like andrographolide.

Andrograpanin has several potential applications in medicine and pharmacology:

  • Pharmaceutical Development: Due to its anti-inflammatory and immunomodulatory properties, andrograpanin is being investigated as a candidate for developing new therapeutic agents targeting inflammatory diseases and infections.
  • Complementary Medicine: It is utilized in traditional medicine systems for treating various ailments, particularly those related to inflammation and infection .

Research on interaction studies involving andrograpanin has focused on its effects on cellular signaling pathways. It interacts with specific receptors and modulates downstream signaling cascades that influence immune cell behavior. For instance, studies have shown that it enhances chemokine receptor-mediated responses in immune cells, indicating its potential role in enhancing immune function . Further investigations are needed to fully understand the breadth of its interactions at the molecular level.

Andrograpanin shares structural similarities with several other compounds derived from Andrographis paniculata. Here are some notable compounds:

Compound NameBiological Activity
AndrographolideAnti-inflammatory, anticancer
14-DeoxyandrographolideAnti-inflammatory
IsoandrographolideInduces cell differentiation
NeoandrographolideReduces nitric oxide production
14-AcetylandrographolideAntitumor activity

Uniqueness of Andrograpanin

What distinguishes andrograpanin from these similar compounds is its specific ability to enhance chemokine-induced chemotaxis and its unique modulation of the p38 mitogen-activated protein kinase pathway. While many compounds exhibit anti-inflammatory properties, andrograpanin's dual action on both inflammation and immune response highlights its potential as a versatile therapeutic agent .

Andrographis paniculata as Primary Biosynthetic Source

Andrographis paniculata serves as the principal natural source for andrograpanin biosynthesis within the plant kingdom [1] [3]. This annual herbaceous plant, belonging to the family Acanthaceae, demonstrates remarkable capacity for diterpenoid production through sophisticated enzymatic pathways [4] [5]. The species exhibits native distribution across the Indian subcontinent and Sri Lanka, with extensive cultivation throughout Southern and Southeastern Asia [4].

Recent genomic and transcriptomic investigations have elucidated the complex biosynthetic machinery responsible for andrograpanin production in Andrographis paniculata [6] [7]. The biosynthetic pathway involves a sequential series of cytochrome P450-mediated oxidations beginning with ent-copalol as the primary substrate [6] [7]. Four key cytochrome P450 enzymes constitute the minimal biosynthetic gene set required for andrograpanin formation [6].

The initial step involves ApCYP71D587, which catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol through hydroxylation at the C-19 position [6]. Subsequently, ApCYP71BE50 mediates the critical lactone ring formation reaction, transforming 19-hydroxy-ent-copalol into andrograpanin [6]. This lactone formation represents a pivotal biosynthetic step that distinguishes andrograpanin from other labdane diterpenoids [6].

Metabolic engineering studies have demonstrated successful heterologous production of andrograpanin precursors in Saccharomyces cerevisiae systems [8]. These investigations utilized engineered yeast strains expressing the complete mevalonate pathway alongside specific Andrographis paniculata cytochrome P450 enzymes [8]. The engineered systems achieved ent-copalol production levels of 35.6 milligrams per liter, establishing a foundation for biotechnological andrograpanin synthesis [8].

Tissue-specific distribution studies within Andrographis paniculata reveal differential andrograpanin accumulation patterns across various plant organs [9]. Leaves demonstrate the highest concentrations of related diterpenoids during specific developmental stages, with maximum accumulation occurring at the transfer stage in both greenhouse and field cultivation conditions [9]. The compound exhibits temporal variation in concentration, with levels fluctuating according to plant maturity and environmental conditions [9].

Table 1: Chemical and Physical Properties of Andrograpanin

PropertyValue
Molecular FormulaC₂₀H₃₀O₃
Molecular Weight (g/mol)318.45
CAS Registry Number82209-74-3
IUPAC Name19-hydroxy-8(17),13-labdadien-16,15-olide
Common NamesAndrograpanin; 3,14-Dideoxyandrographolide
Melting Point (°C)106-107
Density (g/cm³)1.09
Physical StateCrystalline solid
ColorColorless to light yellow

Table 2: Cytochrome P450 Enzymes in Andrograpanin Biosynthesis

EnzymeFunctionSubstrateProductEnzyme Class
ApCYP71D587Catalyzes conversion of ent-copalol to 19-hydroxy-ent-copalolent-copalol19-hydroxy-ent-copalolCytochrome P450
ApCYP71BE50Mediates lactone ring formation, yielding andrograpanin19-hydroxy-ent-copalolandrograpaninCytochrome P450
ApCYP706U5Accomplishes C-3 hydroxylation to form 14-deoxyandrographolideandrograpanin14-deoxyandrographolideCytochrome P450
ApCYP72F1Completes C-14 hydroxylation of lactone and olefin bond rearrangement14-deoxyandrographolideandrographolideCytochrome P450
ApCYP72A399Catalyzes C-3 hydroxylation of andrograpanin to 14-deoxyandrographolideandrograpanin14-deoxyandrographolideCytochrome P450

Distribution in Other Plant Species: Andrographis affinis and Potamogeton natans

Beyond Andrographis paniculata, andrograpanin demonstrates natural occurrence in two additional plant species representing distinct taxonomic families [1] [10] [11]. This broader distribution pattern suggests evolutionary conservation of labdane diterpenoid biosynthetic pathways across diverse plant lineages [10] [11].

Andrographis affinis, a member of the Acanthaceae family closely related to Andrographis paniculata, represents the second confirmed natural source of andrograpanin [10] [11]. This species exhibits endemic distribution within the South Indian states of Karnataka, Kerala, and Tamil Nadu, inhabiting evergreen Shola forest ecosystems [12] [13]. The plant demonstrates shrubby growth characteristics and maintains wild populations throughout its native range [12].

Phytochemical investigations of Andrographis affinis have identified andrograpanin alongside other diterpenoids including 14-deoxy-11,12-didehydroandrographolide [10]. The compound occurs in conjunction with various flavonoids, specifically three new 2'-oxygenated flavonoids that were isolated and characterized from whole plant extracts [10]. These findings establish Andrographis affinis as a significant alternative source for andrograpanin within the Acanthaceae family [10].

The third documented source, Potamogeton natans, represents a remarkable taxonomic departure from the Acanthaceae family sources [1] [11] [14]. This aquatic plant belongs to the Potamogetonaceae family and demonstrates circumboreal distribution across the Holarctic Kingdom [15] [16] [17]. Commonly known as floating pondweed or broad-leaved pondweed, the species inhabits lakes, ponds, and slow-flowing aquatic environments throughout North America, Europe, and Asia [16] [17].

Potamogeton natans exhibits distinctive morphological adaptations for aquatic life, including both floating and submerged leaf forms [15] [17]. The floating leaves display ovate to oblong-ovate shapes with dark green coloration, while the plant produces cylindrical stems and dense flower spikes during the May to September blooming period [15]. Fruits appear as obovate structures measuring 4 to 5 millimeters in length [15].

Chemical analysis of Potamogeton natans has revealed a complex secondary metabolite profile containing 138 identified volatile organic compounds [18]. The low molecular weight metabolome includes various labdane diterpenes and related glucosides with antialgal properties [14]. Four specific lactone diterpenes with labdane skeletons have been isolated from the aquatic plant, including andrograpanin and related structural analogs [14].

Table 3: Plant Species Distribution of Andrograpanin

Plant SpeciesFamilyCommon NameNative DistributionHabitatStatus
Andrographis paniculataAcanthaceaeKing of Bitters, Green ChirettaIndian subcontinent, Sri LankaPlains, hillsides, disturbed areas up to 500mNative to India/Sri Lanka, cultivated elsewhere
Andrographis affinisAcanthaceaeAffinis AndrographisIndia (Karnataka, Kerala, Tamil Nadu)Evergreen Shola forestsEndemic to South India
Potamogeton natansPotamogetonaceaeFloating Pondweed, Broad-leaved PondweedHolarctic Kingdom (North America, Europe, Asia)Lakes, ponds, slow-flowing streamsNative, circumboreal distribution

Table 4: Geographical Distribution of Andrograpanin-Containing Species

RegionAndrographis paniculataAndrographis affinisPotamogeton natans
Indian SubcontinentNative (India, Sri Lanka, Myanmar)Native (South India only)Native (West Himalaya, Nepal, Pakistan)
Southeast AsiaCultivated/IntroducedNot presentNative (Myanmar)
South India (Endemic)NativeEndemicNot native
North AmericaNot presentNot presentNative (widespread)
EuropeNot presentNot presentNative (widespread)
Asia-TemperateCultivated in some regionsNot presentNative (widespread)

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

UNII

89M92UDM18

Wikipedia

Andrograpanin

Dates

Last modified: 04-14-2024

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